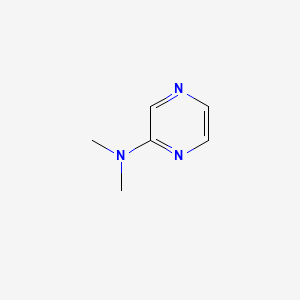
Ampyzine
説明
Ampyzine is a central nervous system stimulant and a derivative of pyrazine .
Synthesis Analysis
The synthesis of amines like Ampyzine can be achieved through various methods such as reduction of nitriles or amides and nitro compounds, S N 2 reactions of alkyl halides, ammonia and other amines, nucleophilic attack by an azide ion on an alkyl halide, followed by reduction of the azide so formed .
Molecular Structure Analysis
Ampyzine has a molecular formula of C6H9N3. Its average mass is 123.156 Da and its monoisotopic mass is 123.079643 Da .
Physical And Chemical Properties Analysis
Ampyzine has a density of 1.1±0.1 g/cm3, a boiling point of 194.2±20.0 °C at 760 mmHg, and a vapour pressure of 0.4±0.4 mmHg at 25°C. Its enthalpy of vaporization is 77.2±3.0 kJ/mol and its flash point is 71.2±21.8 °C .
科学的研究の応用
Central Nervous System Effects
Ampyzine, also known as xylazine, impacts the central nervous system of rats. It has been found to significantly increase adenosine monophosphate-activated protein kinase (AMPK) activity in various regions of the brain, such as the cerebral cortex, hippocampus, thalamus, and cerebellum. This suggests that Ampyzine affects regulatory signaling pathways related to the analgesic mechanism in the rat brain (Shi et al., 2016).
Anti-Inflammatory Activity
Mesalazine, a drug closely related to Ampyzine in its mechanism, activates AMPK, which is implicated in its anti-inflammatory activity. This activity is particularly relevant in the treatment of inflammatory bowel disease (IBD), suggesting potential uses for Ampyzine in similar inflammatory conditions (Park et al., 2019).
Cognitive Enhancement
Ampyzine and related compounds have shown potential in enhancing cognitive performance. In a study, a combination of Huperzine A, Vinpocetine, Acetyl-l-carnitine, Rhodiola Rosea, and Alpha-lipoic Acid, similar in function to Ampyzine, demonstrated improvements in cognitive tasks in human trials (Stough et al., 2011).
Anti-Cancer Properties
Thalidezine, a novel AMPK activator like Ampyzine, has shown potential in eliminating apoptosis-resistant cancer cells through energy-mediated autophagic cell death. This suggests that compounds activating AMPK, such as Ampyzine, might be useful in treating resistant cancer types (Law et al., 2017).
Modulation by Food Additives
Anionic food additives like tartrazine have been found to enhance the antibacterial efficacy of AMP-related peptides by promoting their biologically active helical conformation. This implies that the activity of Ampyzine could potentially be modulated by certain food additives, enhancing its therapeutic effects (Ricci et al., 2020).
特性
IUPAC Name |
N,N-dimethylpyrazin-2-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H9N3/c1-9(2)6-5-7-3-4-8-6/h3-5H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UUINNXPPLPDRQX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=NC=CN=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H9N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
123.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Ampyzine | |
CAS RN |
5214-29-9 | |
| Record name | N,N-Dimethyl-2-pyrazinamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=5214-29-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Ampyzine [INN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005214299 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | AMPYZINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/630GTK993N | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



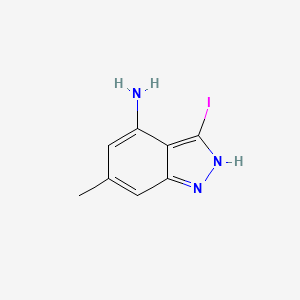
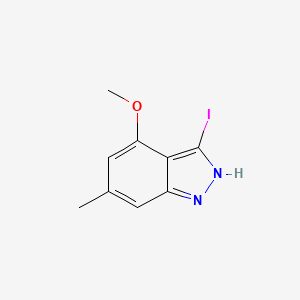
![6-methyl-5-nitro-1H-pyrrolo[2,3-b]pyridin-3-amine](/img/structure/B1614435.png)
![5-[3-(Trifluoromethoxy)phenyl]nicotinic Acid](/img/structure/B1614436.png)
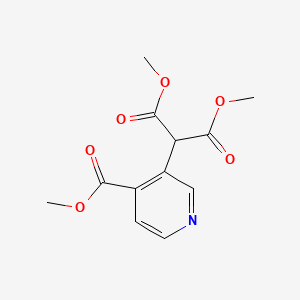
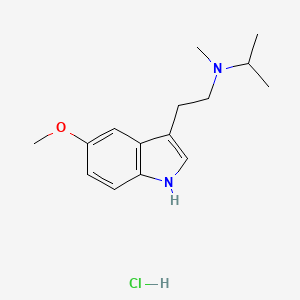
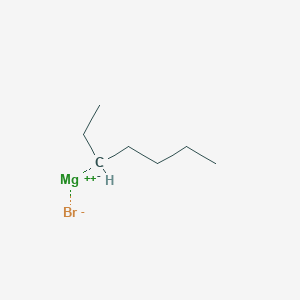
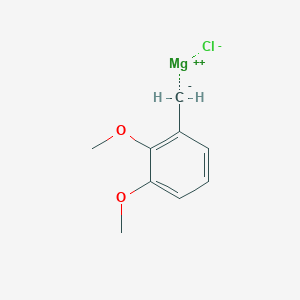
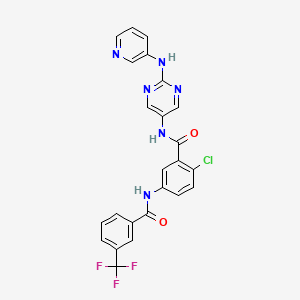
![1-[Bis(decyloxy)methoxy]decane](/img/structure/B1614446.png)
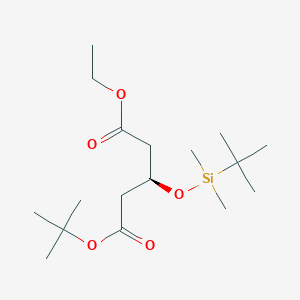
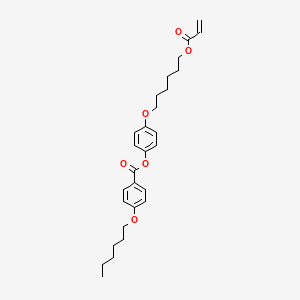
![N-[2-(3,4-dimethoxyphenyl)ethyl]-3-[4-(trifluoromethyl)phenyl]propanamide](/img/structure/B1614452.png)
